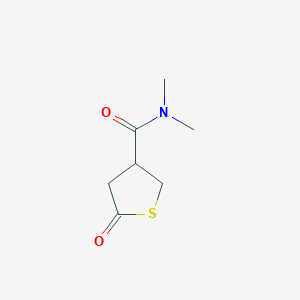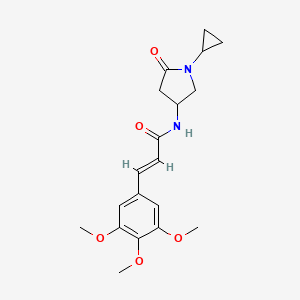
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR845, is a novel kappa opioid receptor agonist. It has been found to have potential therapeutic effects in various diseases, such as chronic pain, pruritus, and depression.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Kamal et al. (2014) focused on synthesizing 2-anilinonicotinyl-linked acrylamide conjugates, evaluating their cytotoxic activity against various human cancer cell lines, and investigating their anti-tubulin activity and cell-cycle effects. This research highlights the potential of acrylamide derivatives in cancer therapy through the disruption of tubulin polymerization and induction of apoptotic cell death in cancer cells (Kamal, Ashraf, Khan, Nimbarte, Faazil, Subba Reddy, & Taj, 2014).
Antinarcotic and Antimicrobial Applications
- Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides as novel antinarcotic agents, showing strong inhibitory effects on morphine withdrawal syndrome in mice due to high binding affinities with serotonergic 5-HT1A receptors. This suggests potential applications of similar acrylamide compounds in treating narcotic addiction or withdrawal symptoms (Jung, Min, Kim, Jang, Lee, Park, Khan, Moon, Jung, & Oh, 2009).
Polymer and Material Science
- Acrylamide and its derivatives are extensively used in the synthesis of polymers with a wide range of applications, from water treatment to biomedical applications. A review by Smith and Oehme (1991) on acrylamide and polyacrylamide discusses their production, use, environmental fate, and the neurotoxicity associated with acrylamide, highlighting the importance of understanding and controlling acrylamide exposure (Smith & Oehme, 1991).
Propriétés
IUPAC Name |
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-24-15-8-12(9-16(25-2)19(15)26-3)4-7-17(22)20-13-10-18(23)21(11-13)14-5-6-14/h4,7-9,13-14H,5-6,10-11H2,1-3H3,(H,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUULSROSAQAE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

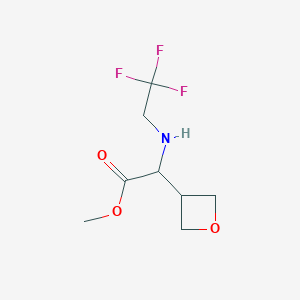

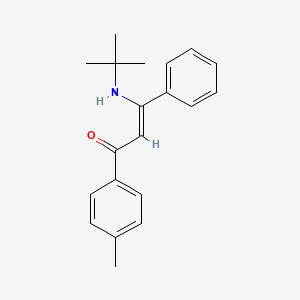
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)
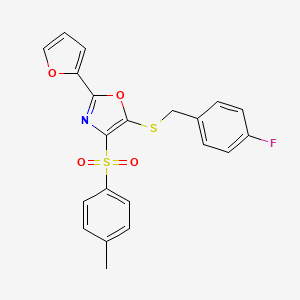
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)
![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)
